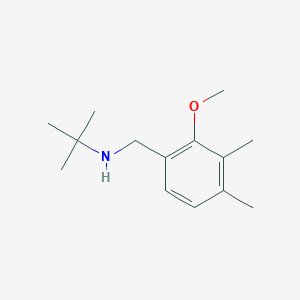
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine is a chemical compound with the molecular formula C12H19NO. This compound is characterized by the presence of a methoxy group, two methyl groups on the benzyl ring, and an amine group attached to a tertiary carbon. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine typically involves the alkylation of 2-methylpropan-2-amine with 2-methoxy-3,4-dimethylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amine group can be reduced to form a secondary or primary amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and intermediates for various applications.
作用机制
The mechanism of action of N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzyl ring can influence the compound’s binding affinity and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylbutan-2-amine: Similar structure with an additional carbon in the alkyl chain.
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Contains similar methoxy and methyl groups but differs in the core structure.
Uniqueness
N-(2-Methoxy-3,4-dimethylbenzyl)-2-methylpropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
属性
分子式 |
C14H23NO |
|---|---|
分子量 |
221.34 g/mol |
IUPAC 名称 |
N-[(2-methoxy-3,4-dimethylphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H23NO/c1-10-7-8-12(9-15-14(3,4)5)13(16-6)11(10)2/h7-8,15H,9H2,1-6H3 |
InChI 键 |
YQCSPEYLXJHXEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)CNC(C)(C)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
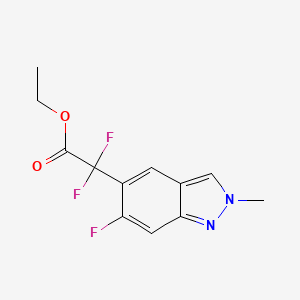
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
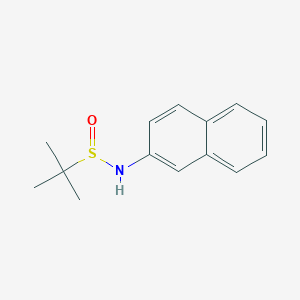
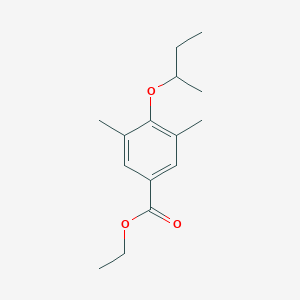
![Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)
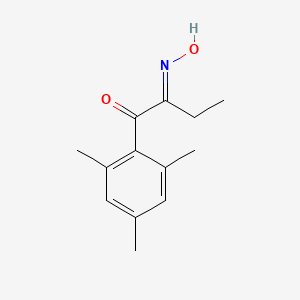
![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13004820.png)

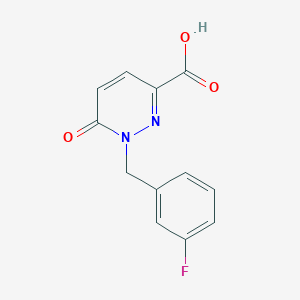
![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
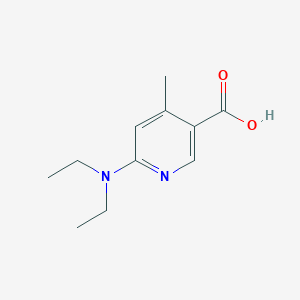
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
